N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide

Description

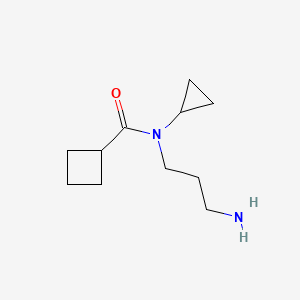

N-(3-Aminopropyl)-N-cyclopropylcyclobutanecarboxamide (CAS: 1152537-69-3) is a cyclobutanecarboxamide derivative with the molecular formula C₁₁H₂₀N₂O and a molecular weight of 196.29 g/mol . The compound features a cyclopropyl group attached to the nitrogen atom of the aminopropyl chain, distinguishing it from related analogs. The compound is currently listed as temporarily out of stock in commercial catalogs, indicating research or industrial demand .

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide |

InChI |

InChI=1S/C11H20N2O/c12-7-2-8-13(10-5-6-10)11(14)9-3-1-4-9/h9-10H,1-8,12H2 |

InChI Key |

RZXPJKLXTSTIQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)N(CCCN)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of cyclobutanecarboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with N-cyclopropylamine to form the amide intermediate. Finally, the aminopropyl group is introduced through a nucleophilic substitution reaction using 3-aminopropylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base to facilitate nucleophilic attack.

Major Products Formed

The major products formed from these reactions include oxidized amides, reduced amines, and substituted derivatives with various functional groups attached to the aminopropyl side chain.

Scientific Research Applications

N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of advanced materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. Additionally, the cyclopropyl and cyclobutanecarboxamide moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs in terms of molecular structure , physicochemical properties , and functional applications .

Structural Analogs and Substituent Effects

Key Observations :

- Substituent Impact : The cyclopropyl group in the target compound introduces steric and electronic effects distinct from methyl or aromatic substituents. This could influence binding affinity in ligand-receptor interactions or catalytic processes .

- Salt Forms : The dihydrochloride derivative (CAS: 2940961-26-0) demonstrates how counterions enhance solubility, a critical factor in pharmaceutical formulation .

- Heterocyclic Analogs: Compounds like N-(3-aminopropyl)-2-pipecoline and trans-1,4-diaminocyclohexane exhibit high Ag(I) sorption capacities, suggesting that the target compound’s aminopropyl-cyclopropyl motif might be tailored for similar metal recovery applications if functionalized appropriately .

Physicochemical Properties

- Solubility : The lack of hydrochloride or other salt forms in the target compound (as described in ) may limit its aqueous solubility compared to the dihydrochloride analog .

Biological Activity

N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a cyclobutane ring fused with a cyclopropane moiety, which contributes to its unique biological properties. The presence of an amine group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that derivatives of cyclopropane compounds exhibit antimicrobial properties. For instance, studies have shown that cyclopropane derivatives can inhibit the growth of various bacterial strains, suggesting potential use in treating infections .

- Antitumor Activity : Cyclopropane-containing compounds have demonstrated cytotoxic effects against cancer cell lines. In vitro studies reported that certain derivatives exhibit significant inhibition of cell proliferation in human tumor cell lines, with IC50 values indicating potency in the range of 50-150 µM .

- Neuroprotective Effects : Compounds similar to this compound have been studied for their effects on neurochemical pathways. They may act as NMDA receptor antagonists, which are crucial in modulating excitatory neurotransmission and could be beneficial in conditions like Alzheimer's disease .

The mechanisms underlying the biological activity of this compound involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition that affects metabolic pathways crucial for pathogen survival or cancer cell proliferation .

- Receptor Modulation : By acting on neurotransmitter receptors, particularly NMDA receptors, the compound can alter synaptic transmission and provide neuroprotective effects .

Case Studies

Several case studies have investigated the efficacy and safety of cyclopropane derivatives in clinical settings:

- Case Study on Antitumor Efficacy : A study involving various cyclopropane derivatives showed promising results in inhibiting tumor growth in xenograft models. The most potent derivative demonstrated a significant reduction in tumor size compared to controls .

- Neuroprotective Study : Another case study focused on the neuroprotective effects of related compounds in animal models of neurodegeneration. Results indicated improved cognitive function and reduced neuronal loss, supporting the potential therapeutic role of these compounds in neurodegenerative diseases .

Table 1: Biological Activity Summary of Cyclopropane Derivatives

Table 2: Comparative Analysis of Cyclopropane Derivatives

| Compound Name | Target Activity | Mechanism |

|---|---|---|

| This compound | Antitumor | Enzyme inhibition |

| Other Cyclopropane Analogues | Antimicrobial | Membrane disruption |

| NMDA Receptor Antagonists | Neuroprotective | Receptor modulation |

Q & A

Q. Q1. What are the key synthetic routes and characterization techniques for N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide?

Methodological Answer: The synthesis typically involves microwave-assisted modification of copolymers (e.g., VBC/DVB) with amine-containing precursors. For example, microwave irradiation was used to graft heterocyclic amines (e.g., N-(3-aminopropyl)-2-pipecoline) onto a polymer backbone, achieving a modification yield of 69.2–88.3% . Characterization includes:

- Elemental analysis (Cl and N content) to quantify functional group incorporation.

- Water regain measurements to assess hydrophilicity.

- Sorption kinetics modeled via pseudo-first-order kinetics to evaluate metal ion binding capacity (e.g., Ag(I) sorption: 26.8–130.7 mg/g) .

Q. Q2. How is the compound’s selectivity for metal ions (e.g., Ag(I)) evaluated in experimental studies?

Methodological Answer: Selectivity is tested using competitive sorption assays in mixed-metal solutions (e.g., Ag(I), Cu(II), Pb(II), Zn(II)). For instance:

- Trans-1,4-diaminocyclohexane-modified resins showed Ag(I) selectivity over Cu(II), Pb(II), and Zn(II) in real chloride leaching solutions .

- Selectivity coefficients are calculated using batch adsorption experiments, followed by ICP-OES or AAS analysis to quantify residual metal concentrations.

Advanced Research Questions

Q. Q3. What computational methods are used to analyze this compound interactions with biological or metallic targets?

Methodological Answer: Advanced studies employ:

- Quantum Theory of Atoms in Molecules (QTAIM) to map electron density and bond critical points in inhibitor-metal interactions.

- Energy Decomposition Analysis (EDA) to quantify contributions (e.g., electrostatic, orbital) in chalcone-based derivatives interacting with aluminium surfaces .

- Molecular docking for binding affinity predictions with biological targets (e.g., kinesin spindle proteins) .

Q. Q4. How are structure-activity relationships (SARs) established for derivatives of this compound in anticancer research?

Methodological Answer: SAR studies involve:

- Systematic substitution of functional groups (e.g., cyclopropyl, benzyl) to optimize biochemical potency. For example, AZD4877, a kinesin spindle protein inhibitor, was identified through SAR analysis, showing IC₅₀ values <10 nM in cell-based assays .

- Pharmacokinetic profiling (e.g., logP, metabolic stability) to balance efficacy and drug-likeness.

Q. Q5. What methodologies resolve contradictions in sorption capacity data across studies?

Methodological Answer: Discrepancies arise from differences in:

- Polymer crosslinking density (e.g., 2 wt.% DVB vs. higher ratios).

- Solution pH and ionic strength , which affect amine protonation and metal coordination.

- Kinetic models : Pseudo-first-order models may fail for diffusion-limited systems, requiring intra-particle diffusion analysis .

Application-Oriented Questions

Q. Q6. How is this compound applied in corrosion inhibition studies?

Methodological Answer: In corrosion science:

- Electrochemical impedance spectroscopy (EIS) measures inhibition efficiency (%) in acidic or gaseous media.

- Surface characterization via SEM/EDS confirms inhibitor adsorption on metal surfaces.

- Theoretical-computational synergy validates experimental findings, as seen in chalcone-based derivatives inhibiting aluminium corrosion .

Q. Q7. What role does this compound play in polymer-supported catalysis or metal recovery?

Methodological Answer: Functionalized polymers with this compound act as:

- Chelating resins for Ag(I) recovery from chloride solutions, achieving capacities up to 130.7 mg/g .

- Heterogeneous catalysts in cross-coupling reactions, leveraging amine groups for metal coordination.

Analytical and Data Analysis Questions

Q. Q8. What advanced spectroscopic techniques confirm the compound’s structural integrity post-synthesis?

Methodological Answer:

Q. Q9. How are contradictions in biological activity data addressed across cell lines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.